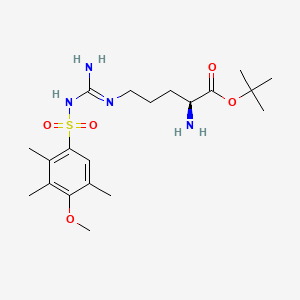

H-Arg(Mtr)-Otbu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Arg(Mtr)-Otbu:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(Mtr)-Otbu typically involves the protection of the arginine amino group with a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group and the esterification of the carboxyl group with a tert-butyl (Otbu) group. The process generally follows these steps:

Protection of the amino group: Arginine is reacted with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine.

Esterification of the carboxyl group: The protected arginine is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: H-Arg(Mtr)-Otbu undergoes various chemical reactions, including:

Deprotection Reactions: The Mtr group can be removed using mild acidic conditions, while the Otbu group can be removed using strong acidic conditions such as trifluoroacetic acid.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid for Otbu group removal, and mild acids like acetic acid for Mtr group removal.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products:

Aplicaciones Científicas De Investigación

Peptide Synthesis

H-Arg(Mtr)-Otbu is primarily used as a building block in peptide synthesis. The protective groups allow for selective formation of peptide bonds while preventing unwanted side reactions. This compound is particularly advantageous for synthesizing peptides that require multiple arginine residues without compromising yield or purity.

Synthesis Process:

- Protection of Amino Group: Reacting arginine with Mtr chloride in the presence of a base.

- Esterification: Esterifying the protected arginine with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Biological Studies

The compound plays a crucial role in studying enzyme-substrate interactions and protein folding. Arginine is known for its involvement in various physiological processes, including protein synthesis and immune function. This compound's ability to maintain these biological properties upon deprotection makes it valuable for research into protein dynamics and interactions.

Medical Research

This compound is being investigated for its potential therapeutic effects in various diseases, including cardiovascular and metabolic disorders. The compound's role in nitric oxide synthesis and its interactions with biological molecules make it a candidate for further exploration in drug development.

Case Study 1: Peptide Synthesis Efficiency

In a study focusing on the efficiency of peptide synthesis using this compound, researchers demonstrated that the dual protection strategy significantly reduced side reactions compared to other protective groups. The study highlighted the compound's effectiveness in synthesizing complex peptides with high purity levels.

Another investigation explored the biological activity of peptides synthesized with this compound. The results indicated enhanced binding affinity to target proteins, suggesting that the compound's protective groups do not hinder biological interactions post-deprotection.

Mecanismo De Acción

The mechanism of action of H-Arg(Mtr)-Otbu involves its role as a protected arginine derivative. The protecting groups (Mtr and Otbu) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon deprotection, the free arginine can participate in various biological processes, including nitric oxide synthesis and protein interactions .

Comparación Con Compuestos Similares

Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (H-Arg(Mtr)-OH): Similar structure but lacks the tert-butyl ester group.

Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-ornithine: Similar structure but with ornithine instead of arginine.

Uniqueness: H-Arg(Mtr)-Otbu is unique due to its dual protection, which allows for selective deprotection and versatile use in peptide synthesis. The presence of both Mtr and Otbu groups provides greater control over the synthesis process compared to similar compounds with single protection .

Actividad Biológica

H-Arg(Mtr)-OtBu, also known as Z-Arginine (Methoxytrityl)-tert-butyl ester, is a derivative of the amino acid arginine that has garnered attention in biochemical research due to its unique protective groups and biological properties. This article delves into its synthesis, biological activity, and potential applications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound features several protective groups that enhance its stability during peptide synthesis. The key components include:

- Z group (benzyloxycarbonyl) : Protects the amino group.

- Mtr group (methoxy-2,3,6-trimethylbenzenesulfonyl) : Protects the side chain.

- OtBu group (tert-butyl ester) : Protects the carboxylic acid functionality.

The synthesis of this compound typically involves multiple steps, including:

- Coupling reactions with protected amino acids.

- Deprotection of the protective groups under controlled conditions to yield the active peptide.

The stability provided by these protective groups allows for high-purity synthesis of peptides containing arginine residues without compromising biological activity .

2. Biological Activity

This compound exhibits significant biological activities primarily attributed to the arginine moiety. Arginine is known for its roles in various physiological processes, including:

- Protein synthesis : Arginine is a precursor for proteins and peptides essential for cellular functions.

- Hormone secretion : It plays a role in the secretion of hormones such as insulin and growth hormone.

- Immune function : Arginine is involved in the production of nitric oxide (NO), which has critical roles in immune response and vasodilation.

Table 1: Biological Functions of Arginine

| Function | Description |

|---|---|

| Protein Synthesis | Precursor for protein synthesis in cells |

| Hormone Secretion | Stimulates secretion of insulin and growth hormone |

| Immune Response | Involved in nitric oxide production |

Case Study 1: Peptide Synthesis

A study explored the use of this compound in synthesizing immunogenic peptides. The protective groups allowed for efficient coupling without significant side reactions. The resulting peptides demonstrated enhanced stability and solubility compared to other arginine derivatives .

Case Study 2: Immune Modulation

Research indicated that peptides synthesized using this compound could modulate immune responses. In vitro assays showed that these peptides stimulated T-cell proliferation, suggesting potential applications in vaccine development .

4. Research Findings

Recent findings emphasize the importance of this compound in peptide synthesis and its biological implications:

- Stability during Synthesis : The Mtr group is less acid-labile than other protecting groups, allowing for controlled deprotection times that can extend up to 24 hours without degrading the peptide .

- Synergistic Effects : Some studies reported that peptides containing this compound exhibited synergistic effects when combined with other peptides, enhancing T-cell stimulation beyond what was achieved with individual peptides .

5. Conclusion

This compound serves as a crucial compound in peptide synthesis with notable biological activities linked to its arginine component. Its protective groups not only facilitate stable synthesis but also ensure the retention of biological function upon deprotection. Further research may uncover additional applications in immunology and therapeutic peptide design.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4O5S/c1-12-11-16(13(2)14(3)17(12)28-7)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFURAIFTCMANS-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.